2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
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Overview
Description
2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a thiophene ring and a pyrrolidine ring. Thiophene is a sulfur-containing heterocycle that is known for its aromatic properties and is widely used in organic synthesis and materials science. The presence of the thiophene ring in this compound contributes to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino ketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide precursor.
Acetylation: The final step involves the acetylation of the pyrrolidine ring with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene, 3-thiophenemethanol, and 2-thiophenecarboxylic acid share the thiophene ring structure.
Pyrrolidine Derivatives: Compounds such as N-methylpyrrolidine, 3-pyrrolidinone, and 1-benzylpyrrolidine share the pyrrolidine ring structure.
Uniqueness
2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-thiophen-3-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-15(7-12-2-5-19-10-12)16-14-1-4-17(9-14)8-13-3-6-20-11-13/h2-3,5-6,10-11,14H,1,4,7-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSUNAQRUKYCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CSC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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